molecular formula C14H14N2O4S B14869712 Dimethyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylate

Dimethyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylate

Cat. No.: B14869712
M. Wt: 306.34 g/mol
InChI Key: DOGHZEVKAJYNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylate is a heterocyclic compound that features a fused thieno-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. The reaction is carried out in a high boiling point solvent like pyridine or ethanol, followed by cyclization to form the desired thieno-pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thieno-pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thieno-pyridine derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Dimethyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of polyfunctionalized heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: Research into its derivatives has shown promise in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to cell growth, apoptosis, and signal transduction. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
  • Thieno[3,2-d]pyrimidine derivatives
  • Thieno[3,4-b]pyridine derivatives

Uniqueness

Dimethyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylate is unique due to its specific cyclopropyl substitution, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications .

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

dimethyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylate

InChI

InChI=1S/C14H14N2O4S/c1-19-13(17)7-5-8(6-3-4-6)16-12-9(7)10(15)11(21-12)14(18)20-2/h5-6H,3-4,15H2,1-2H3

InChI Key

DOGHZEVKAJYNHQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=C(S2)C(=O)OC)N)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.